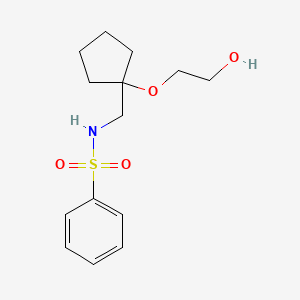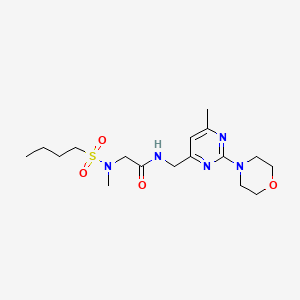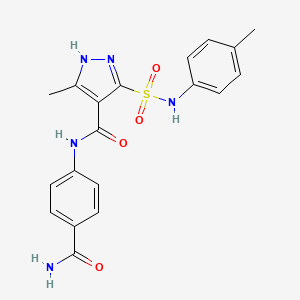
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzenesulfonamide core, with a cyclopentylmethyl group attached to the nitrogen and a 2-hydroxyethoxy group also attached to the nitrogen.Chemical Reactions Analysis
As a sulfonamide, this compound might participate in typical reactions of sulfonamides, such as hydrolysis under acidic or basic conditions . The ether and alcohol groups might also participate in typical ether and alcohol reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent .Wissenschaftliche Forschungsanwendungen
Selective Cyclooxygenase-2 Inhibition
Research on similar sulfonamide derivatives has shown their potential as selective cyclooxygenase-2 (COX-2) inhibitors. For instance, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have been synthesized and evaluated for their COX-2 inhibitory activity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are under clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
N-substituted benzenesulfonamides have been studied for their inhibitory effects on carbonic anhydrase isoforms. These studies provide insights into the inhibition mechanism of carbonic anhydrases, a family of enzymes critical in many physiological processes, including respiration and acid-base balance (Di Fiore et al., 2011).
Herbicide Degradation Mechanisms
The hydrolysis and degradation pathways of sulfonylurea herbicides, which share a structural resemblance to the compound of interest, have been thoroughly investigated. These studies shed light on environmental behavior and the stability of such compounds, which could be relevant for understanding the environmental impact of related chemicals (Braschi et al., 1997).
Endothelin Receptor Antagonism
Biphenylsulfonamide derivatives have been explored for their role as endothelin-A (ETA) selective antagonists. Substitutions on these compounds have led to improved binding and functional activity, indicating their potential in treating conditions related to endothelin-1, a peptide implicated in various cardiovascular diseases (Murugesan et al., 1998).
Extraction of Environmental Contaminants
Innovative extraction techniques for emerging contaminants, such as benzotriazoles, benzothiazoles, and benzenesulfonamides from soil samples, have been developed. These methods are crucial for environmental monitoring and assessing the risk of industrial chemicals (Speltini et al., 2016).
Wirkmechanismus
Without specific studies, it’s hard to predict the mechanism of action of this compound. If it’s intended for biological use, it might interact with enzymes or receptors in the body, as many sulfonamides do.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c16-10-11-19-14(8-4-5-9-14)12-15-20(17,18)13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMBNKQQTBMYNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)
![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2388657.png)

![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)


